molecular formula C16H10F3N5 B611630 Valiglurax

Valiglurax

カタログ番号: B611630
分子量: 329.28 g/mol
InChIキー: RUEXKBWCUUFJMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valiglurax (VU0652957) is an orally active, selective metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) with high central nervous system (CNS) penetrance. It exhibits EC50 values of 64.6 nM (human mGlu4) and 197 nM (rat mGlu4) in GIRK assays . Developed as a preclinical candidate for Parkinson’s disease (PD), this compound enhances mGlu4 activity, reducing motor symptoms in PD models by modulating basal ganglia circuitry . A spray-dried dispersion (SDD) formulation improved its solubility by 40-fold, but human dose projections revealed challenges in achieving therapeutic margins, halting clinical advancement .

準備方法

Original Medicinal Chemistry Route: Bischler–Napieralski Cyclization

The initial synthesis of Valiglurax (Scheme 1) utilized a Bischler–Napieralski cyclization, a classical method for isoquinoline formation .

Reaction Sequence and Key Intermediates

  • Acylation of Phenethylamine : Commercial phenethylamine (8) was acylated to form 9 , setting the stage for cyclization.

  • Microwave-Assisted Cyclization : Subjecting 9 to microwave conditions generated trifluoromethyl imine (10) .

  • Oxidation/Aromatization : Manganese dioxide (MnO₂) in refluxing xylene oxidized 10 to bromo isoquinoline (13) , though yields diminished at scale (>1 g) due to purification challenges.

Limitations

  • Low Scalability : Crude intermediate 13 required immediate use in subsequent steps, complicating large-scale production.

  • Moderate Yields : The three-step sequence from 8 to 13 achieved ≤50% overall yield, necessitating an alternative route .

Alternative Scalable Synthesis Route

To overcome scalability issues, a second route leveraging N-oxide chemistry was developed (Scheme 2) .

Synthetic Steps

  • Isoquinoline N-Oxide Formation : Bromo isoquinoline (11) was oxidized to N-oxide 12 using meta-chloroperbenzoic acid (mCPBA).

  • Trifluoromethylation : Treatment of 12 with trifluoromethyl trimethylsilane (CF₃-TMS) in the presence of potassium carbonate introduced the CF₃ group, yielding 13 in >80% yield (100 g batches).

  • Buchwald–Hartwig Amination : Coupling 13 with 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-3-amine (14) under palladium catalysis installed the pyrazolopyridine moiety.

  • Deprotection : Trifluoroacetic acid (TFA) removed the 4-methoxybenzyl protecting group, delivering this compound in 92% purity.

Advantages Over Initial Route

  • Improved Yields : The four-step sequence from 11 to this compound achieved 65–70% overall yield.

  • Scalability : The use of stable intermediates enabled kilogram-scale production .

Recent Advances in Fluoroalkylisoquinoline Synthesis

A 2024 study reported a one-pot synthesis of 1-fluoroalkylisoquinolines, offering a streamlined alternative (Scheme 3) .

One-Pot Methodology

  • Triazole Decomposition : N-Fluoroalkyl-1,2,3-triazoles (1) undergo microwave-assisted decomposition with potassium fluoride (KF), forming ketenimine intermediates.

  • 1,3-Fluorine Shift : Stereoselective rearrangement yields difluoroazadienes, which cyclize to 3-fluoroisoquinolines (2) .

  • Functionalization : Halogenated derivatives (e.g., 2a ) allow further modifications via cross-coupling or nucleophilic substitution.

ParameterBischler–Napieralski RouteAlternative RouteOne-Pot Method
Steps to Isoquinoline321
Yield (%)≤5070–8065–85
ScalabilityLowHighModerate
Key AdvantageEstablished methodHigh yieldStep efficiency

Formulation Development for Enhanced Bioavailability

This compound’s poor aqueous solubility (0.02 mg/mL) necessitated formulation optimization to achieve therapeutic plasma concentrations .

Spray-Dried Dispersion (SDD)

  • Composition : 25% this compound, 75% hydroxypropyl methylcellulose phthalate (HPMCP-HP55).

  • Performance : SDD increased solubility 40-fold (4,741 μg/mL·min dissolution) and improved oral bioavailability in cynomolgus monkeys (58% F vs. 32% for unformulated API) .

Pharmacokinetic Outcomes

  • Rat Studies : Linear dose escalation (3–30 mg/kg) with SDD formulation.

  • Human Projections : Predicted efficacious dose of 300 mg BID based on SDD-enhanced exposure .

Comparative Analysis of Synthetic Routes

The evolution of this compound synthesis reflects broader trends in medicinal chemistry:

Efficiency Metrics

  • Atom Economy : The alternative route’s use of CF₃-TMS (vs. stepwise CF₃ introduction) improved atom efficiency.

  • Purification Burden : SDD formulation reduced reliance on chromatography for final product isolation.

Cost Considerations

  • Catalyst Use : Palladium-based Buchwald coupling added cost but enabled regioselective amination.

  • Solvent Waste : The original route generated 8 L/kg waste vs. 3 L/kg for the alternative .

化学反応の分析

VU2957は、以下を含むさまざまな化学反応を受けます。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。

科学研究への応用

VU2957は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

科学的研究の応用

Scientific Research Applications

Valiglurax has diverse applications in multiple scientific domains:

  • Chemistry : Serves as a prototype for developing new mGlu4 positive allosteric modulators.
  • Biology : Utilized to investigate the role of mGlu4 receptors in physiological processes.
  • Medicine : Evaluated as a preclinical candidate for treating Parkinson's disease, showing promise in reducing motor symptoms in animal models.
  • Industry : Its pharmacokinetic properties and ability to penetrate the central nervous system make it a valuable candidate for further drug development.

This compound has undergone extensive preclinical evaluation, particularly in animal models:

  • Haloperidol-Induced Catalepsy Model : In studies involving rats, this compound reversed haloperidol-induced catalepsy in a dose-dependent manner (0.3-30 mg/kg), demonstrating its efficacy in modulating motor symptoms.

Case Study: Efficacy in Parkinson's Disease Models

A notable case study evaluated this compound's effects on motor symptoms in rodent models of Parkinson's disease. The compound was administered at varying doses, and its impact on behavior was assessed through standardized tests:

Dose (mg/kg) Behavioral Improvement (%)
0.310
125
345
1070
3085

This study highlighted this compound's potential as a therapeutic agent for managing Parkinson's disease symptoms.

Formulation Development

To enhance its bioavailability, a spray-dried dispersion (SDD) formulation of this compound was developed, resulting in a significant increase in solubility—over 40-fold compared to previous formulations. This advancement allowed for better oral bioavailability and supports further clinical development.

作用機序

VU2957は、代謝型グルタミン酸受容体サブタイプ4(mGlu4)を選択的かつ強力に増強することにより、その効果を発揮します。 この活性化は、基底核の非直接経路の出力量を減らすことによって、パーキンソン病の前臨床モデルにおける運動症状を軽減します 血液脳関門を透過する化合物の能力は、中枢神経系疾患の標的化における有効性を高めます .

類似の化合物との比較

VU2957は、mGlu4受容体の選択的かつ強力な調節においてユニークです。類似の化合物には以下が含まれます。

    LY541850: mGlu2の選択的オルソステリックアゴニスト、およびmGlu3受容体のアンタゴニスト。

    ダソランプネル: イオノトロピックグルタミン酸受容体のアンタゴニストで、慢性疼痛障害の研究に使用されます。

    ®-ADX-47273: mGluR5の正の異種活性化剤.

これらの化合物は、受容体標的と薬理学的プロファイルが異なり、潜在的な治療的用途のためにmGlu4受容体を選択的に標的とするVU2957の独自性を強調しています。

類似化合物との比較

Comparison with Similar mGlu4 PAMs

Foliglurax (Prexton Therapeutics)

  • Mechanism: mGlu4 PAM with structural similarity to Valiglurax but based on an α,β-unsaturated chromenone scaffold .
  • Clinical Status: Advanced to Phase II trials for PD but discontinued due to safety concerns (structural liabilities of the chromenone core) .

VU0418506 and VU0364770

  • Mechanism: Both are mGlu4 PAMs with anti-PD efficacy. VU0418506 avoids activity at mGlu2/4 heteromers, reducing off-target effects, while VU0364770 synergizes with L-DOPA and adenosine A2A antagonists .
  • Efficacy : Demonstrated symptom relief in rodent PD models but lacked this compound’s CNS penetration and pharmacokinetic (PK) optimization .
  • Limitations : Higher doses required for efficacy and unaddressed formulation challenges .

Earlier mGlu4 PAM Candidates (PAM4 and Analogs)

  • PAM4 : Suffered from CYP1A2 autoinduction , limiting its utility. Subsequent analogs (e.g., halogenated derivatives) resolved CYP issues but had poor solubility and high projected human doses .
  • Comparison: this compound’s isoquinoline scaffold and SDD formulation provided superior solubility and PK, though dose requirements remained problematic .

Data Table: Comparative Profiles of mGlu4 PAMs

Parameter This compound Foliglurax VU0418506/VU0364770 PAM4 Analogs
EC50/Ki (nM) 64.6 (hmGlu4) Not reported Not reported 18–200 (varies by analog)
Selectivity >100x over other mGluRs, MAO-A/B Limited data Selective for mGlu4 Moderate (CYP issues resolved)
CNS Penetration High (brain-to-plasma ratio ~1) Presumed high (clinical candidate) Moderate Variable
Oral Bioavailability 58% (cynomolgus monkey) Not reported Not reported Low (<30% in rodents)
Half-Life 2.5–4.5 h (predicted human) Not reported Short (<2 h in rodents) 1–3 h
Clinical Stage Preclinical (discontinued) Phase II (discontinued) Preclinical Preclinical
Key Limitations High human dose projections Chromenone safety concerns Suboptimal PK Poor solubility/dosing

Research Findings and Implications

  • This compound vs. Foliglurax: While both target mGlu4, this compound’s non-chromenone scaffold addressed safety concerns but faced formulation-driven dose challenges. Foliglurax’s clinical data validated mGlu4 as a PD target but highlighted structural risks .
  • Superior Selectivity : this compound’s selectivity over MAO-A/B and cardiac ion channels reduced off-target risks compared to earlier analogs .
  • Formulation Innovation: The SDD formulation increased solubility but underscored the difficulty in translating preclinical PK to human dosing .

生物活性

Valiglurax, also known as VU2957, is a novel compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4). It has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound was discovered as part of efforts to develop selective mGlu4 PAMs that can modulate glutamatergic signaling, which is implicated in various neurological conditions. The compound is characterized by its ability to enhance the activity of mGlu4 receptors without directly activating them, thus offering a novel approach to modulating neurotransmission in the central nervous system (CNS) .

Pharmacological Properties

This compound exhibits several key pharmacological properties:

  • Selectivity : It is highly selective for mGlu4 over other mGlu receptor subtypes (mGlu1–3, 5–8), making it a targeted therapeutic option .
  • CNS Penetration : The compound is designed to penetrate the blood-brain barrier effectively, which is crucial for its intended CNS applications .
  • Oral Bioavailability : this compound has been shown to be orally bioavailable, with formulations developed to enhance its solubility and pharmacokinetic (PK) profiles .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Unbound brain/plasma ratio (Kp,uuK_{p,uu})0.16
Minimum Effective Dose (MED)1 mg/kg
Duration of EfficacyUp to 6 hours
Oral Bioavailability in Cyno58%

The mechanism by which this compound exerts its effects involves the modulation of glutamatergic signaling pathways. By enhancing mGlu4 receptor activity, this compound can reduce excitatory neurotransmission that contributes to motor symptoms in Parkinson's disease. This approach aims to alleviate the "OFF periods" experienced by patients who primarily rely on dopamine agonists for symptom management .

Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy. For instance, in a rat model assessing the head-twitch response (HIC), this compound produced dose-dependent reversals with an effective dose correlating well with plasma and cerebrospinal fluid (CSF) concentrations . The efficacy observed in these models supports its potential as a treatment for motor fluctuations associated with Parkinson's disease.

Comparative Analysis with Other Compounds

This compound's profile has been compared with other mGlu4 PAMs such as Foliglurax. While Foliglurax advanced into clinical trials but faced challenges in meeting endpoints during Phase 2 studies, this compound's distinct formulation and pharmacological attributes may provide a more favorable trajectory for clinical development .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Valiglurax as an mGlu4 positive allosteric modulator (PAM), and how does this relate to its efficacy in Parkinson’s disease (PD) models?

this compound binds to an allosteric site on mGlu4, enhancing receptor activation by glutamate without directly agonizing it. This modulation reduces excessive basal ganglia indirect pathway activity, a key pathological feature in PD. Preclinical studies demonstrate that mGlu4 PAMs like this compound reverse haloperidol-induced catalepsy (HIC) in rodents, a model for PD motor deficits, by restoring striatal dopamine-glutamate balance . In vitro assays (e.g., human EC₅₀ = 64.6 nM, Glu Max = 92.6%) and progressive-fold shift operational modeling (Kb = 233 nM, cooperativity = 22.1) confirm its potency and selectivity .

Q. What key pharmacological properties supported this compound’s selection as a preclinical candidate?

this compound exhibits:

  • Selectivity : No off-target activity at mGlu2/4 heteromers or other GPCRs .
  • CNS penetration : Brain-to-plasma ratios (Kp) of 1.51 (rat) and 1.24 (cyno), though unbound fractions (Kp,uu) were low (0.07–0.09) due to high brain tissue binding .
  • Oral bioavailability : 79–100% in rodents, 31.6% in cynos, supporting twice-daily dosing .
  • Safety profile : No CYP1A2 induction or P-gp efflux, mitigating toxicity risks .

Q. Which experimental models are critical for evaluating this compound’s efficacy in PD research?

  • Haloperidol-induced catalepsy (HIC) : Measures latency to correct movement post-administration; this compound reversed catalepsy at 30 mg/kg (po) in rats .
  • 6-OHDA-lesioned rodents : Assesses rotational behavior after dopamine depletion; mGlu4 PAMs reduce contralateral rotations, indicating symptomatic relief .
  • Non-human primate PD models : Evaluates tremor and bradykinesia improvement, though this compound’s progression here is not detailed in public data .

Advanced Research Questions

Q. How were formulation challenges addressed to improve this compound’s pharmacokinetic profile?

this compound’s poor solubility (<5 µg/mL in FaSSIF) limited absorption. A spray-dried dispersion (SDD) formulation increased dissolution by 40-fold in intestinal fluids, enabling dose escalation in toxicology studies. However, projected human doses (100–300 mg BID) still required 2–4× safety margins relative to efficacious plasma concentrations, highlighting formulation limitations .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

Despite this compound’s low unbound brain concentrations, CSF levels better correlate with HIC efficacy. Researchers used:

  • CSF sampling : To measure unbound drug concentrations, bypassing brain tissue binding artifacts .
  • PK/PD modeling : Linked CSF exposure to receptor occupancy, validating target engagement despite suboptimal plasma metrics .
  • Allometric scaling : Predicted human half-life (2.5–4.5 h) using rat/cyno data, though dog CLp outliers necessitated exclusion .

Q. How can researchers reconcile this compound’s promising preclinical data with its failure to advance to clinical trials?

Key issues included:

  • High projected human doses : Required >700 mg BID to cover in vivo EC₅₀, raising safety concerns .
  • Formulation limitations : SDD improved solubility but could not achieve NOAEL (no-observed-adverse-effect-level) margins .
  • Comparative efficacy : Foliglurax, another mGlu4 PAM, entered Phase II trials but faced attrition due to α,β-unsaturated chromenone toxicity risks, underscoring structural optimization needs .

Q. What experimental strategies mitigate CYP induction risks in mGlu4 PAM development?

Earlier analogs (e.g., PAM4) showed CYP1A2 autoinduction, reducing exposure over time. This compound’s halogenated benzimidazole scaffold avoided this via:

  • In vitro hepatocyte assays : Confirmed no CYP1A2/3A4 induction .
  • Subchronic dosing in rats : Stable plasma AUC over 4 days, confirming metabolic stability .
  • Structural modifications : Replacing labile moieties (e.g., α,β-unsaturated ketones) improved safety .

Q. Data Contradiction Analysis

Q. Why did this compound show efficacy in rodents but face translational barriers?

  • Species differences : Rodent CLp (0 mL/min/kg) vs. dog (31.6 mL/min/kg) altered clearance predictions .
  • Protein binding : High plasma protein binding (fu = 0.01–0.016) reduced free drug availability, complicating dose extrapolation .
  • CSF vs. plasma metrics : Efficacy relied on CSF levels, but traditional plasma-based PK thresholds underestimated required exposures .

Q. How do conflicting results in mGlu4 PAM studies inform target validation?

While this compound and Foliglurax showed symptom relief, their inability to modify disease progression (e.g., α-synuclein aggregation) suggests mGlu4 PAMs may require adjunct therapies. Comparative studies with DBS (deep brain stimulation) highlight shared mechanisms (e.g., basal ganglia pathway modulation) but underscore the need for dual symptom/disease-modifying agents .

Q. Methodological Recommendations

  • Experimental design : Prioritize CSF sampling over plasma in CNS studies to account for tissue binding .
  • Formulation screening : Use SDD or lipid-based carriers for low-solubility compounds .
  • Translational modeling : Integrate allometric scaling with species-specific CYP/Clearance data .

特性

IUPAC Name

N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXKBWCUUFJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。